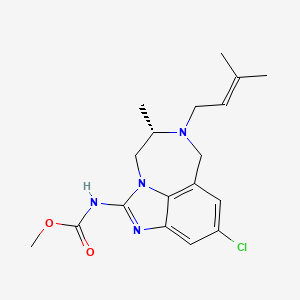
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, C-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, also known as C-11, is a complex organic compound. This compound is characterized by its unique structure, which includes a pyrrolo-benzisoxazole core, a piperidyl group, and a phenylmethyl substituent. Compounds with such structures are often studied for their potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrolo-Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Phenylmethyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or phenylmethyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group in the benzisoxazole ring.
Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Pharmacologically, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various receptors or enzymes in the body.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.
作用機序
The mechanism of action of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction Modulation: The compound could modulate signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one: Similar in structure but may have different substituents.
Pyrrolo-Benzisoxazole Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one lies in its specific combination of functional groups and its potential pharmacological properties. This makes it a compound of interest for further research and development.
特性
CAS番号 |
303728-79-2 |
|---|---|
分子式 |
C24H27N3O2 |
分子量 |
388.5 g/mol |
IUPAC名 |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-(111C)methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one |
InChI |
InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3/i1-1 |
InChIキー |
GBRYDMXCJVBJHH-BJUDXGSMSA-N |
異性体SMILES |
[11CH3]N1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
正規SMILES |
CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


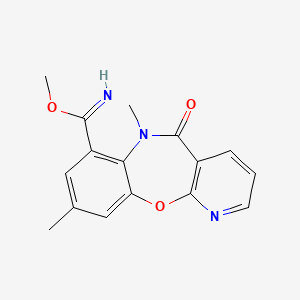
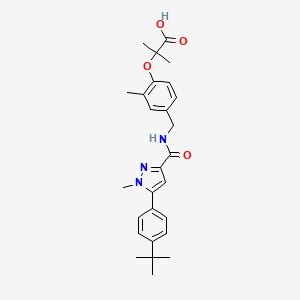

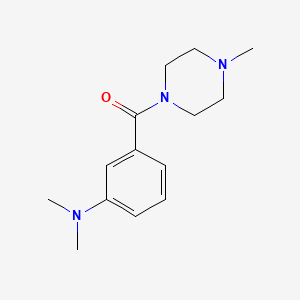
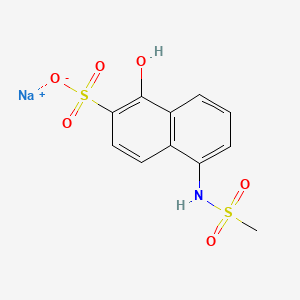
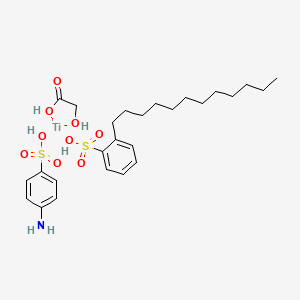
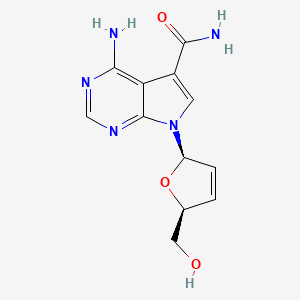


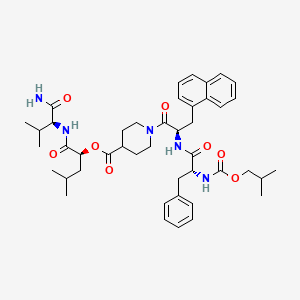
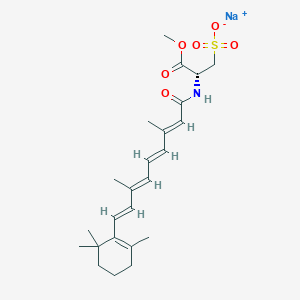
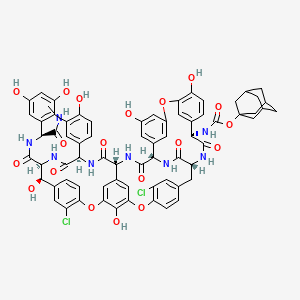
![5-(3-amino-3-oxo-2-sulfanylpropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12783948.png)
